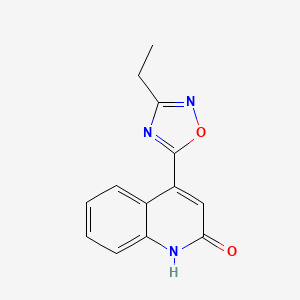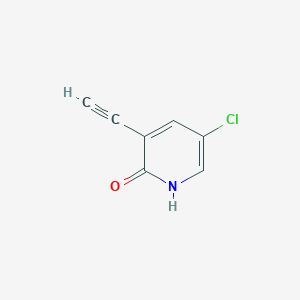![molecular formula C19H25N3O3S2 B12496438 2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B12496438.png)
2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the cyclohexyl group, and subsequent functionalization to introduce the sulfanyl and acetamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H25N3O3S2 |
|---|---|
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H25N3O3S2/c1-19(2)8-12-13(9-25-19)27-16-15(12)17(24)22(11-6-4-3-5-7-11)18(21-16)26-10-14(20)23/h11H,3-10H2,1-2H3,(H2,20,23) |
Clave InChI |
MOZDHUORBZFYKP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)C4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide](/img/structure/B12496364.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12496367.png)
![Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate](/img/structure/B12496384.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)
![(R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12496395.png)

![5-(4-chloro-2-fluorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496411.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12496419.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12496426.png)

![N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B12496442.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12496449.png)
![8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one](/img/structure/B12496455.png)

